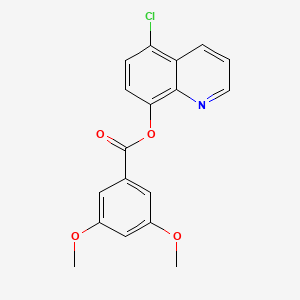
(5-Chloroquinolin-8-yl) 3,5-dimethoxybenzoate
Overview
Description
(5-Chloroquinolin-8-yl) 3,5-dimethoxybenzoate is a chemical compound that combines a quinoline derivative with a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, while the benzoate ester can influence the compound’s solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloroquinolin-8-yl) 3,5-dimethoxybenzoate typically involves the esterification of 5-chloroquinoline-8-ol with 3,5-dimethoxybenzoic acid. This reaction can be carried out using standard esterification techniques, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the esterification process. Additionally, alternative catalysts and solvents that are more environmentally friendly may be employed.
Chemical Reactions Analysis
Types of Reactions
(5-Chloroquinolin-8-yl) 3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the quinoline moiety.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloroquinolin-8-yl) 3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoline moiety is known for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (5-Chloroquinolin-8-yl) 3,5-dimethoxybenzoate is primarily related to its interaction with biological targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical cellular pathways, such as topoisomerases, which are essential for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
Uniqueness
(5-Chloroquinolin-8-yl) 3,5-dimethoxybenzoate is unique due to the combination of the quinoline and benzoate moieties, which can confer distinct solubility and reactivity properties. This combination allows for the exploration of new chemical spaces and the development of compounds with tailored properties for specific applications.
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-22-12-8-11(9-13(10-12)23-2)18(21)24-16-6-5-15(19)14-4-3-7-20-17(14)16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHNXNDJSBXIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B3598955.png)
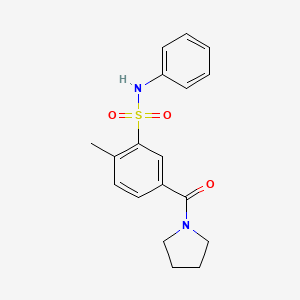
![isopropyl 4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzoate](/img/structure/B3598966.png)
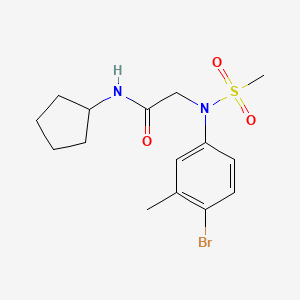
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3598993.png)
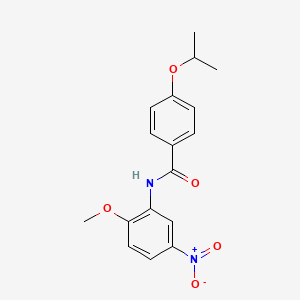
![methyl 2-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B3599003.png)
![N-benzyl-2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3599021.png)
![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3599024.png)
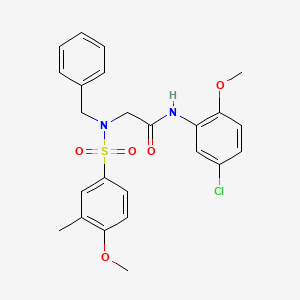
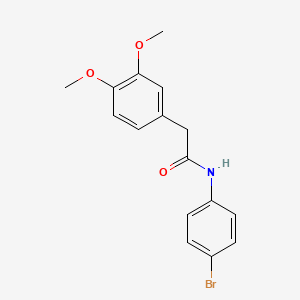
![4-benzyl-1-[(3,4-dimethoxyphenyl)acetyl]piperidine](/img/structure/B3599036.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-bromo-3-methylphenyl)methanesulfonamide](/img/structure/B3599042.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3599071.png)
